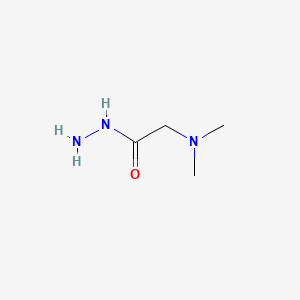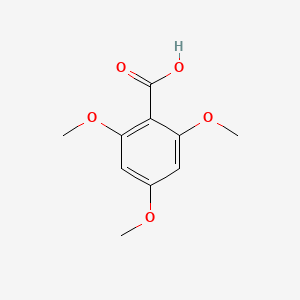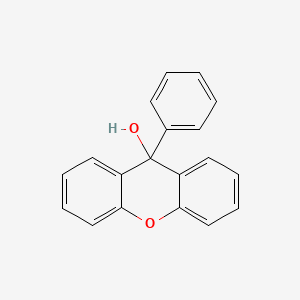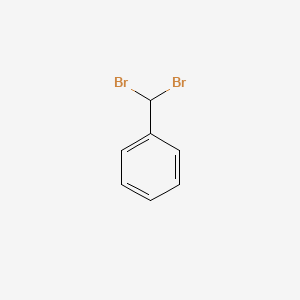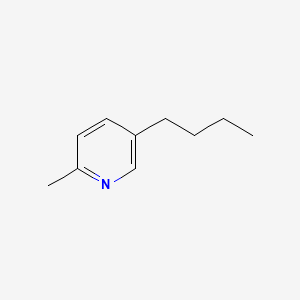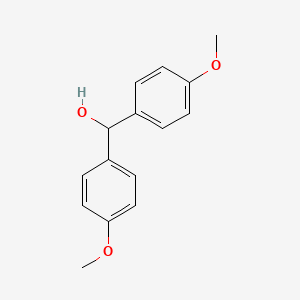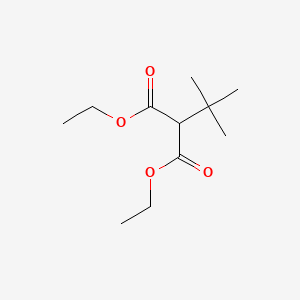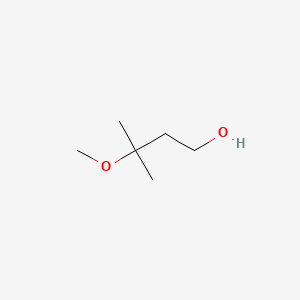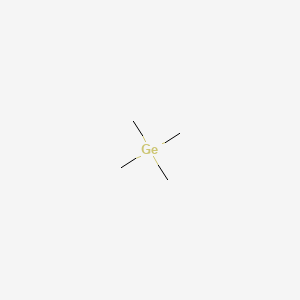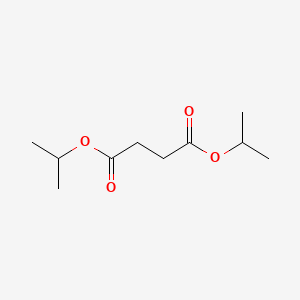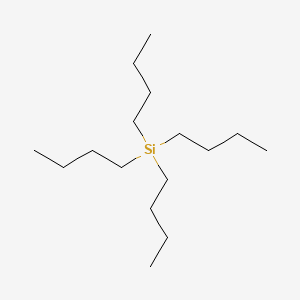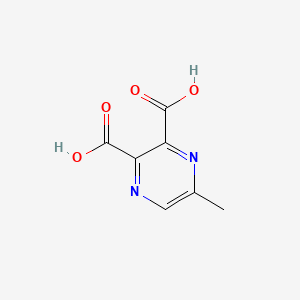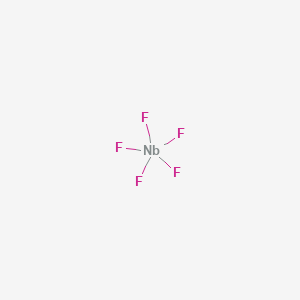
五フッ化ニオブ(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless, hygroscopic solid that reacts with water and is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . This compound is notable for its high reactivity and is used in various chemical processes and industrial applications.
科学的研究の応用
Niobium(V) fluoride has several applications in scientific research and industry:
Starting Material: It is used as a starting material to prepare other niobium compounds.
Intermediate in Metal Recovery: It acts as an intermediate during the recovery of niobium metal.
Catalysis: Due to its strong Lewis acidity, it is used in various catalytic processes.
Superconducting Materials: Niobium-based compounds are used in superconducting materials for applications such as MRI scanners.
作用機序
Target of Action
Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound that primarily targets metallic materials due to its strong Lewis acid properties . It is often used as a starting material to prepare other niobium compounds .
Mode of Action
Niobium(V) fluoride interacts with its targets through a series of reduction processes. In a research, the reduction mechanism of Niobium(V) under various fluoride ion to niobium ion ratios was investigated. The electrode reduction process of Niobium(V) ion was found to be shortened to Niobium(V) → Niobium(III) → Niobium when the ratio was equal to 1.0. Furthermore, the electrode reduction process of Niobium(V) ion transforms to Niobium(V) → Niobium(IV) → Niobium when the ratio was greater than or equal to 5.0 .
Biochemical Pathways
It is known that high levels of fluoride can activate apoptotic pathways
Pharmacokinetics
It is known that niobium(v) fluoride is a colorless solid with a molar mass of 18790 g/mol . It is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . It reacts with water , which may affect its bioavailability.
Result of Action
The result of Niobium(V) fluoride’s action is the production of reduced forms of niobium, such as Niobium(III) and Niobium(IV), depending on the fluoride ion to niobium ion ratio . Metallic niobium can be collected on a molybdenum electrode under the condition of higher fluoride content after electrolysis in the melt .
Action Environment
The action of Niobium(V) fluoride is influenced by environmental factors such as the presence of other ions and the temperature. For instance, the reduction process of Niobium(V) ion is affected by the fluoride ion to niobium ion ratio . Additionally, Niobium(V) fluoride has a melting point of 72 to 73 °C and a boiling point of 236 °C , which may influence its stability and efficacy under different environmental conditions.
準備方法
Niobium(V) fluoride can be synthesized through several methods:
- This involves the treatment of niobium metal with fluorine gas:
Direct Fluorination: 2Nb+5F2→2NbF5
Niobium(V) chloride reacts with fluorine gas to produce niobium(V) fluoride and chlorine gas:Fluorination of Niobium(V) Chloride: 2NbCl5+5F2→2NbF5+5Cl2
The solid structure of niobium(V) fluoride consists of tetramers, which is similar to the structure of tungsten oxytetrafluoride .
化学反応の分析
Niobium(V) fluoride undergoes various chemical reactions, including:
- It reacts with hydrogen fluoride to form a superacid, hydrogen heptafluoroniobate:
Reaction with Hydrogen Fluoride: NbF5+HF→H2NbF7
In hydrofluoric acid, niobium(V) fluoride converts to heptafluoroniobate and pentafluorooxoniobate:Hydrolysis: NbF5+HF→[NbF7]2−+[NbF5O]2−
These reactions are significant in the separation of niobium and tantalum through the Marignac process .
類似化合物との比較
Niobium(V) fluoride can be compared with other similar compounds such as:
Niobium(V) Chloride (NbCl₅): Unlike niobium(V) fluoride, niobium(V) chloride forms a dimeric structure (edge-shared bioctahedron) instead of a tetrameric structure.
Tantalum(V) Fluoride (TaF₅): Tantalum(V) fluoride has similar chemical properties and is used in similar applications, but it has different reactivity and structural characteristics.
Vanadium(V) Fluoride (VF₅): Vanadium(V) fluoride forms different complexes and has distinct chemical behavior compared to niobium(V) fluoride.
Niobium(V) fluoride’s unique properties, such as its strong Lewis acidity and ability to form stable complexes, make it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
7783-68-8 |
|---|---|
分子式 |
F5Nb |
分子量 |
187.89839 g/mol |
IUPAC名 |
niobium(5+);pentafluoride |
InChI |
InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |
InChIキー |
AOLPZAHRYHXPLR-UHFFFAOYSA-I |
SMILES |
F[Nb](F)(F)(F)F |
正規SMILES |
[F-].[F-].[F-].[F-].[F-].[Nb+5] |
Key on ui other cas no. |
7783-68-8 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


